molecular formula C8H5ClF3NO2 B13972333 Methyl 6-chloro-4-(trifluoromethyl)picolinate

Methyl 6-chloro-4-(trifluoromethyl)picolinate

Cat. No.: B13972333
M. Wt: 239.58 g/mol
InChI Key: LCBBGILXJASALB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-(trifluoromethyl)picolinate: is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of methyl 6-chloro-4-(trifluoromethyl)picolinate typically involves the esterification of 6-chloro-4-(trifluoromethyl)picolinic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Methyl 6-chloro-4-(trifluoromethyl)picolinate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and agrochemical research .

Biology:

In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It is also employed in the development of new pharmaceuticals due to its potential bioactivity .

Medicine:

The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific enzymes and receptors .

Industry:

In the industrial sector, this compound is used in the production of herbicides and pesticides. Its unique chemical properties make it an effective agent in controlling unwanted vegetation .

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-(trifluoromethyl)picolinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison:

Methyl 6-chloro-4-(trifluoromethyl)picolinate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the chlorine atom at the 6th position and the trifluoromethyl group at the 4th position enhances its reactivity and binding affinity, making it more effective in certain applications .

Properties

Molecular Formula

C8H5ClF3NO2

Molecular Weight

239.58 g/mol

IUPAC Name

methyl 6-chloro-4-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-6(9)13-5/h2-3H,1H3

InChI Key

LCBBGILXJASALB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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